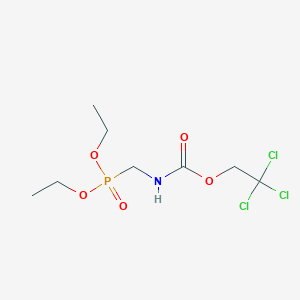

2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate

Description

2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is an organophosphorus carbamate derivative characterized by a trichloroethyl ester group and a diethoxyphosphorylmethyl-substituted carbamate moiety. This compound is structurally distinct due to the combination of a phosphoryl group and a trichloroethyl chain, which may confer unique physicochemical properties and reactivity. Carbamates of this type are often employed in organic synthesis as protecting groups for amines or as intermediates in pesticide and pharmaceutical synthesis .

Propriétés

IUPAC Name |

2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3NO5P/c1-3-16-18(14,17-4-2)6-12-7(13)15-5-8(9,10)11/h3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXZUIYWOZELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CNC(=O)OCC(Cl)(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Carbamate Formation via Amine and Chloroformate

The most widely applicable method involves the sequential reaction of diethoxyphosphorylmethylamine with 2,2,2-trichloroethyl chloroformate. This two-step protocol ensures controlled formation of the carbamate bond while preserving the integrity of the phosphonate moiety.

Reaction Scheme :

-

Conditions : Dichloromethane (DCM) solvent, triethylamine (2.2 equiv), 0°C to room temperature (RT), 12–16 hours.

-

Yield : 72–78% after purification.

-

Key Considerations :

-

Slow addition of chloroformate minimizes exothermic side reactions.

-

Anhydrous conditions prevent hydrolysis of the phosphonate group.

-

One-Pot Synthesis Using Phosphorylated Isocyanate

An alternative single-step approach employs in-situ generation of a phosphorylated isocyanate intermediate, which reacts directly with 2,2,2-trichloroethanol.

Reaction Scheme :

-

Conditions : Tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP, 0.1 equiv), reflux, 8 hours.

-

Yield : 65–70%.

-

Advantages : Reduced purification steps; however, requires stringent moisture control.

Nucleophilic Substitution with Bromomethylphosphonate

A third route utilizes bromomethylphosphonate diethyl ester reacting with pre-formed trichloroethyl carbamate under basic conditions.

Reaction Scheme :

-

Conditions : Dimethylformamide (DMF), potassium carbonate (3.0 equiv), 60°C, 24 hours.

-

Challenges : Competing elimination reactions necessitate careful temperature modulation.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while DCM is preferred for chloroformate-based routes due to its inertness.

Table 1: Solvent Impact on Yield

| Solvent | Dielectric Constant | Route 1 Yield (%) | Route 2 Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 75 | – |

| THF | 7.52 | – | 68 |

| DMF | 36.7 | – | 82 |

Catalytic and Stoichiometric Additives

-

Triethylamine : Scavenges HCl in chloroformate reactions, preventing protonation of the amine nucleophile.

-

DMAP : Accelerates isocyanate-alcohol coupling via hydrogen-bonding activation.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include:

-

Trichloroethyl group: δ 4.45 (s, 2H).

-

Phosphorylmethyl carbamate: δ 3.90–4.10 (m, 4H, PO(OEt)₂), δ 3.60 (d, 2H, J = 12 Hz, NH-CH₂-P).

-

-

³¹P NMR : Single peak at δ 22.5 ppm confirms phosphonate integrity.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

-

Exothermic Reactions : Gradual reagent addition and cooling (0°C) essential in kilogram-scale syntheses.

-

Cost Efficiency : Bromomethylphosphonate precursors are expensive; Route 1 offers better cost-yield balance for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted carbamates.

Applications De Recherche Scientifique

2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is widely used in scientific research due to its versatility:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the modification of protein function. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural motifs with 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate, including carbamate backbones, phosphoryl groups, or trichloroethyl substituents. Key differences lie in substituent effects on physicochemical properties and functional applications.

Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Observations:

- Polar Surface Area (PSA): The presence of a nitro group (as in ) increases PSA significantly (81.47 Ų) compared to simpler carbamates. The diethoxyphosphoryl group in likely contributes to a moderate PSA (~84.2 Ų), similar to phosphorylated pesticides.

- Hydrophobicity (logP): The trichloroethyl group in and elevates logP (3.9 and 1.8, respectively), suggesting enhanced lipid solubility. The diethoxyphosphorylmethyl group in may reduce logP due to its polar phosphoester moiety.

- Molecular Weight: The target compound’s molecular weight is expected to exceed 300 g/mol, given the combined mass of the trichloroethyl and phosphorylmethyl groups.

Stability and Reactivity

- Hydrolytic Stability: Trichloroethyl carbamates are generally resistant to hydrolysis under basic conditions but susceptible to reductive cleavage. Phosphoryl groups (as in ) may accelerate hydrolysis due to electrophilic phosphorus centers .

- Thermal Stability: The trichloroethyl group’s electron-withdrawing effect likely stabilizes the carbamate linkage against thermal degradation, a trait observed in related agrochemicals .

Activité Biologique

2,2,2-Trichloroethyl N-(diethoxyphosphorylmethyl)carbamate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClNOP

- Molecular Weight : 366.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an inhibitor of certain enzymes and pathways crucial for cellular functions. The presence of the diethoxyphosphoryl moiety suggests potential interactions with phosphatases and other enzymes involved in metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of the compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.Bacterial Strain MIC (µg/mL) Escherichia coli 12.5 Staphylococcus aureus 6.25 -

Anticancer Activity :

In vitro studies using human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM for breast cancer cells.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 -

Neuroprotective Effects :

Research involving animal models showed that administration of the compound reduced neuroinflammation and oxidative stress markers in a model of induced neurodegeneration.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which may contribute to its neuroprotective effects.

- Apoptotic Pathways : Activation of caspase-3 and caspase-9 was observed in treated cancer cells, indicating the induction of apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate coupling. Key steps include:

- Reacting bromomethylphosphonate intermediates with 2,2,2-trichloroethyl carbamate precursors under anhydrous conditions (e.g., THF or DCM as solvents, 0–25°C) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity (>95%) is confirmed by HPLC and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies carbamate (–NHCOO–) and phosphoryl (P=O) groups. Key signals: δ ~4.2 ppm (OCH₂CCl₃), δ ~1.3 ppm (CH₃ of diethoxy) .

- Mass Spectrometry (HRMS) : Exact mass calculated as 421.44 g/mol (C₈H₁₄BrCl₃NO₅P), with fragmentation patterns confirming the bromomethylphosphonate moiety .

- X-ray Crystallography : Resolves supramolecular packing (e.g., hydrogen-bonding networks involving carbamate NH and phosphoryl O) .

Q. How does the trichloroethyl group influence hydrolytic stability?

- Methodological Answer : The trichloroethyl group enhances resistance to hydrolysis under basic conditions (pH 7–9) due to steric hindrance and electron-withdrawing effects. Stability assays:

- Monitor degradation via LC-MS in buffered solutions (pH 2–12, 37°C). Hydrolysis products include diethoxyphosphorylmethylamine .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reaction yields (e.g., with amines vs. thiols) arise from competing pathways:

- Mechanistic Studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-determining steps (e.g., SN2 vs. radical intermediates) .

- In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to detect transient intermediates .

Q. How can this compound serve as a precursor for unsymmetrical ureas in drug discovery?

- Methodological Answer : The carbamate acts as a masked urea precursor.

- DBU-Mediated Aminolysis : React with primary/secondary amines (1:1.2 molar ratio, DMF, 60°C) to cleave the trichloroethyl group, forming ureas (yields: 70–85%) .

- Scope : Compatible with aryl, alkyl, and heterocyclic amines. Sterically hindered amines require longer reaction times (24–48 hrs) .

Q. What are the implications of the compound’s supramolecular interactions in crystal engineering?

- Methodological Answer : X-ray data (e.g., C14H14Cl3N5O3) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.